molecular formula C12H16ClNO2 B3881273 2-(4-chlorophenoxy)-N,N-diethylacetamide CAS No. 19039-69-1

2-(4-chlorophenoxy)-N,N-diethylacetamide

Cat. No.: B3881273
CAS No.: 19039-69-1
M. Wt: 241.71 g/mol
InChI Key: CKMXXQZVHLKTAP-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-N,N-diethylacetamide is a chemical compound classified as an amide and is supplied as a high-purity material for research purposes. Its molecular formula is C12H16ClNO2, and it has a molecular weight of 241.71 g/mol . Key physicochemical properties include a boiling point of 361.3°C at 760 mmHg and a flash point of 172.3°C . The compound is structurally characterized by a chlorophenoxy moiety and a diethylacetamide group. This core structure is shared by other compounds investigated for their bioactivity, such as derivatives studied for their potential to inhibit osteoclastogenesis, a process relevant to bone resorption diseases like osteoporosis . This product is intended for research and development use in a laboratory setting only. It is not intended for diagnostic or therapeutic uses, or for human consumption. Researchers should consult the safety data sheet prior to use and handle the material with appropriate precautions. The compound has been noted to potentially cause skin irritation at high concentrations .

Properties

IUPAC Name

2-(4-chlorophenoxy)-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2/c1-3-14(4-2)12(15)9-16-11-7-5-10(13)6-8-11/h5-8H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKMXXQZVHLKTAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)COC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80307241
Record name 2-(4-chlorophenoxy)-N,N-diethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80307241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19039-69-1
Record name NSC190496
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190496
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-chlorophenoxy)-N,N-diethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80307241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-chlorophenoxy)-N,N-diethylacetamide typically involves the reaction of 4-chlorophenol with chloroacetyl chloride to form 2-(4-chlorophenoxy)acetyl chloride. This intermediate is then reacted with diethylamine to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions, such as controlled temperature and pressure, are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-(4-chlorophenoxy)-N,N-diethylacetamide can undergo oxidation reactions, typically involving strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom on the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxyacetamides.

Scientific Research Applications

Chemistry: 2-(4-chlorophenoxy)-N,N-diethylacetamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or herbicidal properties, making it a candidate for the development of new pharmaceuticals or agrochemicals.

Medicine: The compound’s structure suggests potential pharmacological activities, and it is investigated for its role in drug development. It may act as an inhibitor or modulator of specific biological pathways.

Industry: In industrial applications, this compound is used in the formulation of specialty chemicals, including surfactants, lubricants, and polymers.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N,N-diethylacetamide involves its interaction with specific molecular targets. The phenoxy group may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The compound’s amide moiety can form hydrogen bonds with biological macromolecules, affecting their function. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

2-(4-Chlorophenoxy)-N-((1-(2-(4-Chlorophenoxy)Ethynazetidin-3-yl)Methyl)Acetamide

  • Structure: Shares the 4-chlorophenoxy group but incorporates an azetidine ring and ethynyl linkage.
  • Activity: Demonstrates enhanced ATF4 inhibitory activity compared to 2-(4-chlorophenoxy)-N,N-diethylacetamide, attributed to the azetidine moiety’s conformational rigidity .
  • Applications : Focused on oncology, particularly in cancers driven by ATF4 pathway dysregulation.

5-[(4-Chlorophenoxy)Methyl]-1,3,4-Oxadiazole-2yl-2-Sulfanyl Acetamides

  • Structure : Replaces the diethylamine group with a 1,3,4-oxadiazole-thiol scaffold.
  • Activity : Exhibits potent antibacterial activity (e.g., against S. aureus and K. pneumoniae) but lacks significant ATF4 inhibition. The oxadiazole ring enhances metabolic stability compared to acetamide derivatives .
  • Synthesis: Utilizes 4-chlorophenoxyacetic acid as a precursor, with hydrazide intermediates cyclized using carbon disulfide .

2-(4-Chlorophenoxy)-N-(4-Chlorophenyl)-2,2-Difluoroacetamide

  • Structure : Features difluoro substitution at the acetamide’s α-carbon and a 4-chlorophenyl group.
  • Activity : The electronegative fluorine atoms increase binding affinity to hydrophobic enzyme pockets, but its biological targets differ (e.g., antifungal applications) .
  • Physicochemical Properties : Higher molecular weight (332.13 g/mol) and logP compared to the diethylacetamide derivative, suggesting reduced aqueous solubility .

N-(4-Chlorophenyl)-2-(2,6-Dichlorophenyl)Acetamide

  • Structure : Contains dual chlorophenyl groups, increasing steric bulk.
  • The additional chlorine atoms enhance halogen bonding but may increase cytotoxicity .

Key SAR Insights :

  • The diethylamine group in this compound enhances membrane permeability, critical for intracellular ATF4 targeting.
  • Halogenation (e.g., chlorine, fluorine) improves target binding but may elevate toxicity.
  • Heterocyclic replacements (e.g., oxadiazole, azetidine) modulate activity toward non-overlapping biological pathways.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(4-chlorophenoxy)-N,N-diethylacetamide, and what reaction conditions are critical for high yield?

  • Methodological Answer : The compound is typically synthesized via a nucleophilic substitution reaction. A common approach involves reacting 4-chlorophenol with chloroacetyl chloride to form 2-(4-chlorophenoxy)acetyl chloride, followed by amidation with N,N-diethylamine. Key conditions include:

  • Solvent : Dichloromethane or THF under anhydrous conditions.
  • Catalyst : Triethylamine to neutralize HCl byproducts.
  • Temperature : 0–5°C during acyl chloride formation, then room temperature for amidation.
    Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. How is this compound structurally characterized, and what analytical techniques are essential?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the phenoxy group (δ 6.8–7.2 ppm for aromatic protons) and diethylamide moiety (δ 1.1–1.3 ppm for CH3_3, δ 3.3–3.5 ppm for CH2_2).
  • Mass Spectrometry (MS) : ESI-MS or GC-MS identifies the molecular ion peak (e.g., [M+H]+^+ at m/z 285.8).
  • IR Spectroscopy : Peaks at ~1680 cm1^{-1} (amide C=O) and ~1250 cm1^{-1} (C-O-C ether stretch) .

Q. What are the common chemical reactions involving the chlorophenoxy and diethylamide groups?

  • Methodological Answer :

  • Hydrolysis : Under acidic conditions, the amide bond cleaves to yield 2-(4-chlorophenoxy)acetic acid and diethylamine.
  • Substitution : The chlorine atom on the phenyl ring can undergo SNAr reactions with nucleophiles (e.g., amines, thiols) at elevated temperatures (80–100°C) in DMF .

Advanced Research Questions

Q. How can regioselectivity challenges in the synthesis of derivatives be addressed?

  • Methodological Answer : Competing reactions (e.g., O- vs N-alkylation) are mitigated by:

  • Protecting Groups : Temporarily blocking reactive sites (e.g., silylation of phenolic -OH).
  • Catalyst Optimization : Using phase-transfer catalysts (e.g., TBAB) to enhance reaction specificity.
  • Kinetic Control : Low temperatures (-10°C) favor amide formation over ester byproducts. Validate intermediates via TLC or HPLC .

Q. What computational approaches predict the biological activity of this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with targets like acetylcholinesterase (PDB ID: 4EY7). Focus on hydrogen bonding with the chlorophenoxy group.
  • QSAR Studies : Train models using descriptors like logP and polar surface area to correlate structure with antimicrobial activity. Validate with in vitro assays .

Q. How can contradictory data in biological assays (e.g., inconsistent IC50_{50} values) be resolved?

  • Methodological Answer :

  • Assay Standardization : Use positive controls (e.g., chloramphenicol for antimicrobial tests) and replicate experiments (n ≥ 3).
  • Solubility Adjustments : Optimize DMSO concentration (<1% v/v) to avoid cytotoxicity artifacts.
  • Data Normalization : Express activity relative to cell viability (MTT assay) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-chlorophenoxy)-N,N-diethylacetamide
Reactant of Route 2
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